

Comparative Molecular Docking of Pyrazole Carboxamide Hybrids: A Guide for Researchers

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Compound of Interest

Compound Name: 5-Pyridin-4-yl-1*H*-pyrazole-3-carboxylic acid

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A detailed analysis of in-silico binding affinities and experimental data reveals the therapeutic potential of pyrazole carboxamide hybrids across various protein targets. These compounds have demonstrated significant inhibitory effects against a range of diseases, including cancer, microbial infections, and neurological disorders.

This guide provides a comparative overview of the molecular docking performance of various pyrazole carboxamide hybrids, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutic agents.

Performance Comparison: In-Silico and In-Vitro Data

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of pyrazole carboxamide derivatives to a diverse set of protein targets. The following tables summarize key quantitative data from various studies, comparing the in-silico docking scores with corresponding in-vitro biological activities.

Anticancer Activity

Pyrazole carboxamide hybrids have been extensively investigated as potential anticancer agents, targeting various protein kinases and other key proteins involved in cancer progression.

Compound/ Derivative	Target Protein	PDB ID	Docking Score/Bindi- ng Energy (kcal/mol)	In-Vitro Activity (IC50/Ki)	Reference
Compound 10e	Aurora-A kinase	-	-	0.16 ± 0.03 μM (IC50)	[1]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives	HCT116 and MCF-7 cell lines	-	-	0.39 ± 0.06 μM and 0.46 ± 0.04 μM (IC50)	[1]
Benzimidazole e-pyrazole hybrid 6h	B-cell lymphoma (BCL-2)	4LXD	-8.65	-	[2][3]
Pyrazole derivative 1b	VEGFR-2	2QU5	-10.09 kJ/mol	-	[4][5]
Pyrazole derivative 1d	Aurora A	2W1G	-8.57 kJ/mol	-	[4][5]
Pyrazole derivative 2b	CDK2	2VTO	-10.35 kJ/mol	-	[4][5]

Carbonic Anhydrase Inhibition

Certain pyrazole carboxamide hybrids have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and cancer.[6]

Compound	Target Isoform	Binding Score	Ki Value	Reference
6a	hCA I	-9.3	0.063 μ M	[6]
6a	hCA II	-8.5	0.007 μ M	[6]
6b	hCA I	-7.6	-	[6]
6b	hCA II	-7.9	-	[6]
Acetazolamide (AAZ)	hCA I	-6.0	-	[6]
Acetazolamide (AAZ)	hCA II	-6.1	-	[6]

Antimicrobial and Other Activities

The versatility of the pyrazole carboxamide scaffold is further demonstrated by its activity against microbial targets and enzymes implicated in other diseases.

Compound/Derivative	Target/Organism	Activity	Reference
1,2,3-triazole-pyrazole hybrid 7e	E. coli	$0.778 \pm 0.009 \mu$ M (Effective Concentration)	[7]
1,2,3-triazole-pyrazole hybrid 7c	P. aeruginosa and C. albicans	$0.743 \pm 0.005 \mu$ M (Effective Concentration)	[7]
Pyrazole-4-carboxamide 7a	Botrytis cinerea	Good inhibitory activity	[8]
Pyrazole-aromatic carboxamide 11ea	R. cerealis	0.93μ g/mL (EC50)	[9]
Pyrazole carboxamide derivatives	Cholinesterases (AChE and BChE)	6.60 ± 0.62 - 14.15 ± 1.09 nM (Ki for AChE)	[10]

Experimental Protocols: A Generalized Workflow

The following section outlines a typical workflow for the comparative molecular docking of pyrazole carboxamide hybrids, based on methodologies reported in the cited literature.

I. Ligand and Receptor Preparation

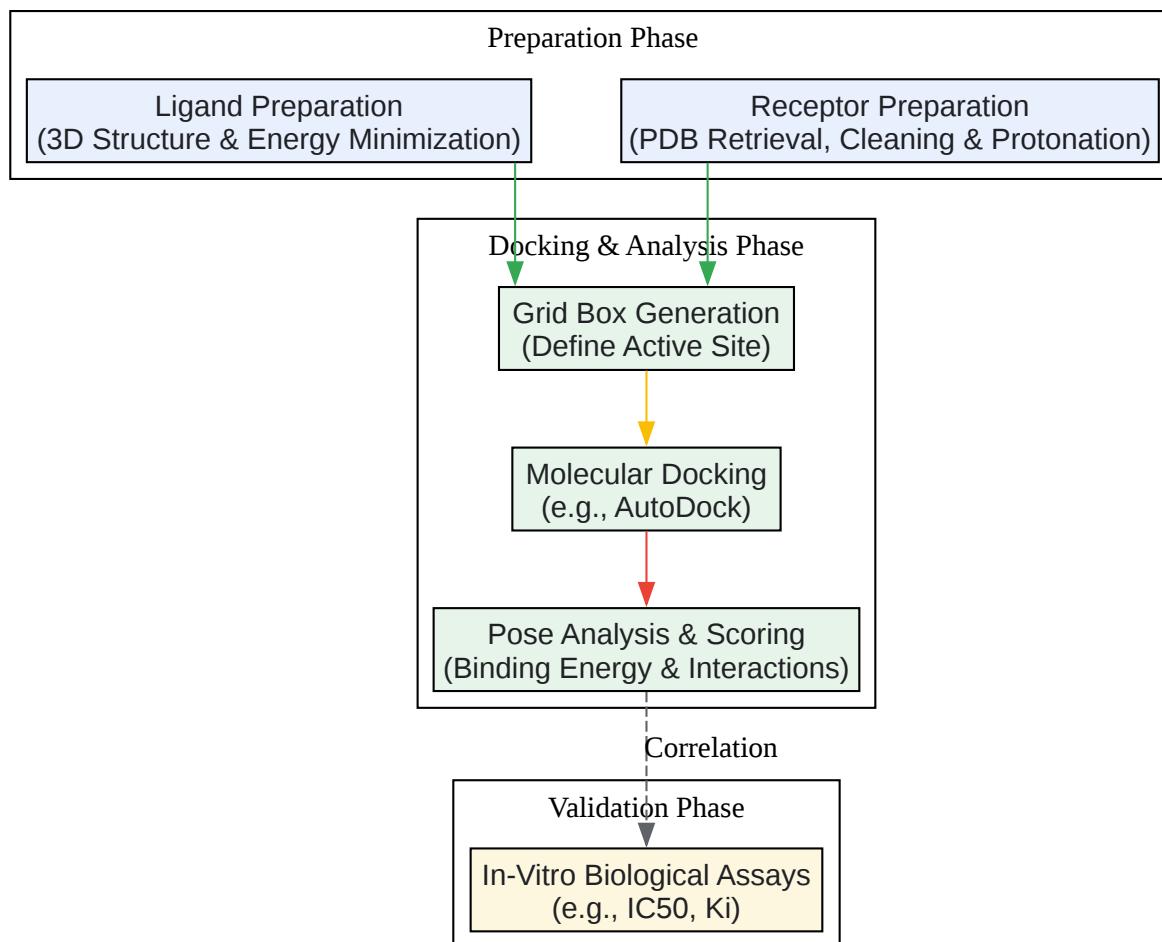
- **Ligand Preparation:** The 3D structures of the pyrazole carboxamide hybrid molecules are drawn using chemical drawing software like ChemDraw. The structures are then converted to a 3D format and subjected to energy minimization using force fields like MMFF94.
- **Receptor Preparation:** The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms and appropriate charges (e.g., Kollaman or Gasteiger) are added to the protein.

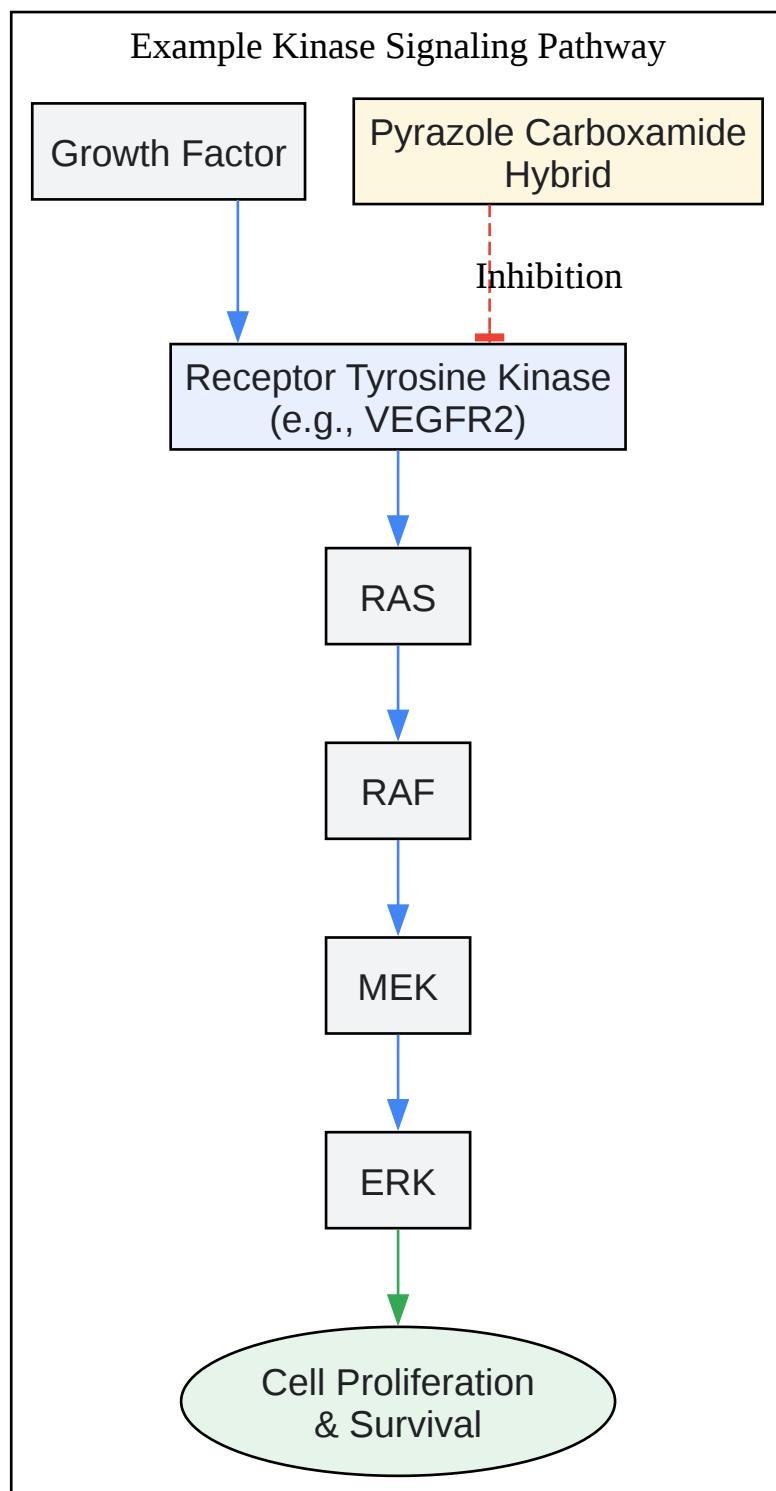
II. Molecular Docking Simulation

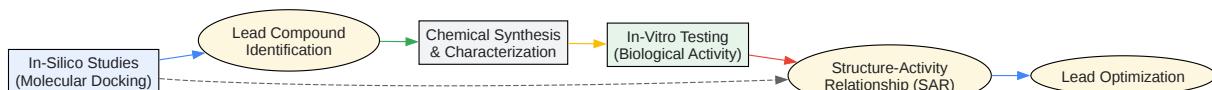
- **Active Site Identification:** The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or through active site prediction servers.
- **Grid Generation:** A grid box is generated around the defined active site to specify the search space for the docking algorithm.
- **Docking Algorithm:** Automated docking is performed using software such as AutoDock. A Lamarkian genetic algorithm is commonly employed to explore the conformational space of the ligand within the active site.
- **Pose Selection and Analysis:** The docking software generates multiple binding poses for each ligand. The pose with the lowest binding energy or docking score is typically selected as the most probable binding conformation. These interactions are then visualized and analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Visualizing the Process and Pathways

To better understand the workflow and the context of these molecular docking studies, the following diagrams have been generated using Graphviz.







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